molecular formula C20H24N4O3 B2452425 N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034586-63-3

N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2452425
CAS No.: 2034586-63-3
M. Wt: 368.437
InChI Key: PWHLDBHIJGPQDG-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a pyridinyl-substituted piperidine, and an oxalamide linkage, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step often involves the synthesis of the 1-(pyridin-4-yl)piperidine intermediate. This can be achieved through a nucleophilic substitution reaction where pyridine is reacted with a suitable piperidine derivative under basic conditions.

  • Methoxyphenyl Derivative Preparation: : The 4-methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where anisole (methoxybenzene) is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Oxalamide Formation: : The final step involves coupling the methoxyphenyl derivative with the piperidine intermediate using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere to prevent moisture interference, using a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Solvent recovery systems and waste minimization strategies would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can undergo oxidative demethylation to form a phenol derivative. Common oxidizing agents include hydrogen peroxide or ceric ammonium nitrate.

  • Reduction: : The oxalamide linkage can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ceric ammonium nitrate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens, aluminum chloride.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the fields of neurology and oncology.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its structural versatility allows for the creation of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the piperidine and pyridine moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxyphenyl)-N2-(pyridin-4-yl)oxalamide
  • N1-(4-methoxyphenyl)-N2-(piperidin-4-yl)oxalamide
  • N1-(4-methoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is unique due to the specific positioning of the pyridine and piperidine groups, which can influence its binding affinity and specificity towards biological targets. This structural arrangement can result in distinct pharmacological profiles compared to its analogs.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-18-4-2-16(3-5-18)23-20(26)19(25)22-14-15-8-12-24(13-9-15)17-6-10-21-11-7-17/h2-7,10-11,15H,8-9,12-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHLDBHIJGPQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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